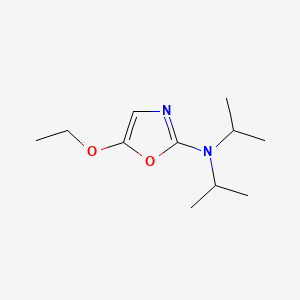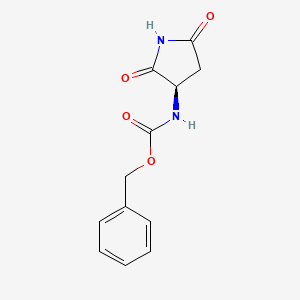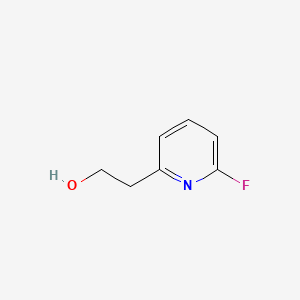
Benzyl 4-formylbenzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-formylbenzylcarbamate is an organic compound with the molecular formula C16H15NO3 and a molecular weight of 269.3 g/mol . It is characterized by the presence of a benzyl group, a formyl group, and a carbamate group, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl 4-formylbenzylcarbamate can be synthesized through several synthetic routes. One common method involves the reaction of benzyl 4-(hydroxymethyl)benzylcarbamate with appropriate reagents . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 4-formylbenzylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzyl 4-carboxybenzylcarbamate.
Reduction: Benzyl 4-(hydroxymethyl)benzylcarbamate.
Substitution: Various substituted benzylcarbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 4-formylbenzylcarbamate has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of benzyl 4-formylbenzylcarbamate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the carbamate group can act as a protecting group for amines, facilitating the synthesis of peptides and other complex molecules . The benzyl group can enhance the compound’s lipophilicity, improving its ability to interact with biological membranes and targets.
Comparaison Avec Des Composés Similaires
Benzyl carbamate: Similar structure but lacks the formyl group.
4-Formylbenzyl carbamate: Similar structure but lacks the benzyl group.
Benzyl 4-hydroxybenzylcarbamate: Similar structure but has a hydroxymethyl group instead of a formyl group.
Uniqueness: Benzyl 4-formylbenzylcarbamate is unique due to the presence of both a formyl group and a benzyl group, which allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .
Propriétés
IUPAC Name |
benzyl N-[(4-formylphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-11-14-8-6-13(7-9-14)10-17-16(19)20-12-15-4-2-1-3-5-15/h1-9,11H,10,12H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFPPIONGKGDDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B575191.png)

![[1,3,2]Dioxathiolo[4,5-c]pyridine](/img/structure/B575194.png)







